molecular formula C22H22Pb B14397932 (But-3-en-2-yl)(triphenyl)plumbane CAS No. 87720-69-2

(But-3-en-2-yl)(triphenyl)plumbane

Cat. No.: B14397932
CAS No.: 87720-69-2
M. Wt: 493 g/mol
InChI Key: YKEAKFRJVHXHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(But-3-en-2-yl)(triphenyl)plumbane is an organometallic compound that features a lead atom bonded to a but-3-en-2-yl group and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-en-2-yl)(triphenyl)plumbane typically involves the reaction of triphenylplumbane with but-3-en-2-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(But-3-en-2-yl)(triphenyl)plumbane undergoes various types of chemical reactions, including:

    Oxidation: The lead center can be oxidized to higher oxidation states.

    Reduction: Reduction reactions can convert the lead center to lower oxidation states.

    Substitution: The but-3-en-2-yl group or phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of organolead derivatives.

Scientific Research Applications

(But-3-en-2-yl)(triphenyl)plumbane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a precursor for other organometallic compounds.

Mechanism of Action

The mechanism of action of (But-3-en-2-yl)(triphenyl)plumbane involves its interaction with molecular targets through its lead center. The lead atom can form bonds with various substrates, facilitating reactions such as catalysis and molecular transformations. The pathways involved include coordination with ligands and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylplumbane: Similar structure but lacks the but-3-en-2-yl group.

    (But-3-en-2-yl)lead(IV) chloride: Contains a but-3-en-2-yl group but different substituents on the lead atom.

    Tetraphenylplumbane: Contains four phenyl groups instead of three.

Uniqueness

(But-3-en-2-yl)(triphenyl)plumbane is unique due to the presence of both a but-3-en-2-yl group and three phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications and reactions that are not possible with other similar compounds.

Properties

CAS No.

87720-69-2

Molecular Formula

C22H22Pb

Molecular Weight

493 g/mol

IUPAC Name

but-3-en-2-yl(triphenyl)plumbane

InChI

InChI=1S/3C6H5.C4H7.Pb/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1-5H;3-4H,1H2,2H3;

InChI Key

YKEAKFRJVHXHBM-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.